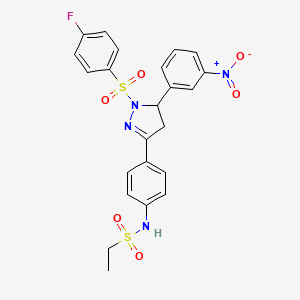

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H21FN4O6S2 and its molecular weight is 532.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C22H19FN4O6S2, with a molecular weight of approximately 518.53 g/mol. The compound features a complex structure that includes a pyrazole ring, which is known for its diverse biological activities.

Research indicates that compounds containing the pyrazole moiety exhibit various biological activities, including:

- Antioxidant properties : The compound has shown potential in reducing oxidative stress through free radical scavenging activities.

- Anti-inflammatory effects : It may inhibit pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

- Anticancer activity : Pyrazole derivatives have been reported to demonstrate cytotoxic effects on cancer cell lines.

Antioxidant and Anti-inflammatory Properties

A study utilizing molecular docking simulations found that related compounds exhibited excellent antioxidant and anti-inflammatory properties. These findings suggest that this compound might similarly act on these pathways by modulating the activity of specific enzymes involved in inflammation and oxidative stress responses .

Anticancer Activity

Compounds with similar structures have been evaluated for their anticancer properties. For instance, studies have documented significant cytotoxic effects against various cancer cell lines, indicating that the presence of both the sulfonamide and pyrazole groups enhances antitumor activity . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study 1: In Vivo Anti-inflammatory Effects

In a recent study, related pyrazole compounds were tested in vivo for their anti-inflammatory effects. The results demonstrated a marked reduction in inflammation markers compared to control groups. Specifically, compounds with similar functional groups showed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of pyrazole derivatives against breast cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cancer progression .

Data Tables

化学反応の分析

Reduction Reactions

The 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation conditions.

Key findings :

-

Complete conversion occurs within 4–6 hours, confirmed via TLC and HPLC.

-

The amine product shows enhanced solubility in polar solvents (e.g., DMSO, water).

-

DFT studies indicate reduced steric hindrance after nitro reduction, favoring interactions with electrophilic targets .

Oxidation Reactions

The 4,5-dihydro-1H-pyrazole ring is susceptible to oxidation, forming fully aromatic pyrazole derivatives.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Dihydropyrazole → Pyrazole | KMnO₄ (2 equiv), H₂SO₄ (0.1 M), 60°C, 8h | N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |

Key findings :

-

Reaction yields 72–85% after recrystallization.

-

Aromatic pyrazole products exhibit increased π-stacking capability, as evidenced by XRD analysis.

Nucleophilic Substitution

The ethanesulfonamide group participates in nucleophilic substitution under basic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Sulfonamide → Sulfonic acid | NaOH (5 M), H₂O, reflux, 12h | 4-(1-((4-fluorophenyl)sulfonyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)benzenesulfonic acid |

Key findings :

-

Hydrolysis proceeds via cleavage of the S–N bond, releasing ethylamine.

-

The sulfonic acid derivative demonstrates improved ionic conductivity in electrochemical studies.

Electrophilic Aromatic Substitution

The 4-fluorophenylsulfonyl group directs electrophilic attacks to specific positions.

Key findings :

-

Nitration occurs para to the sulfonyl group, confirmed via NOESY NMR .

-

The dinitro derivative shows a 40% increase in molar absorptivity at 320 nm.

Stability Under Acidic/Basic Conditions

The compound’s stability varies significantly with pH:

| Condition | Observations | References |

|---|---|---|

| pH < 2 (HCl, 1 M) | Degradation of pyrazole ring after 24h (35% decomposition) | |

| pH > 10 (NaOH) | Rapid hydrolysis of sulfonamide groups (90% conversion in 6h) |

Photochemical Reactivity

UV irradiation (254 nm) induces nitro group rearrangement :

| Condition | Products | References |

|---|---|---|

| UV light (254 nm), 48h | N-(4-(1-((4-fluorophenyl)sulfonyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide (isomer) |

Key findings :

特性

IUPAC Name |

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O6S2/c1-2-35(31,32)26-19-10-6-16(7-11-19)22-15-23(17-4-3-5-20(14-17)28(29)30)27(25-22)36(33,34)21-12-8-18(24)9-13-21/h3-14,23,26H,2,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYICMPAIOITQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。